1-Isopropyl-1H-indole-6-carbaldehyde
Overview
Description
1-Isopropyl-1H-indole-6-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C12H13NO, features an indole core substituted with an isopropyl group at the nitrogen atom and an aldehyde group at the 6-position .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-isopropyl-1h-indole-6-carbaldehyde, bind with high affinity to multiple receptors . These compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit CYP2A6-mediated nicotine metabolism , which can reduce cigarette smoking.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, such as antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1-Isopropyl-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropylindole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 6-position . The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
1-Isopropyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Isopropyl-1H-indole-6-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-Isopropyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-6-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
1-Isopropyl-1H-indole-3-carbaldehyde: Aldehyde group at the 3-position instead of the 6-position.
Indole-6-carboxaldehyde: Lacks the isopropyl group at the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Biological Activity
1-Isopropyl-1H-indole-6-carbaldehyde (1-IPIC) is a member of the indole family, characterized by its unique structure that includes an isopropyl substituent and an aldehyde group at the 6-position. Its molecular formula is C12H13NO. Indole derivatives, including 1-IPIC, are known for their diverse biological activities, making them significant in pharmaceutical research and development. This article explores the biological activity of 1-IPIC, synthesizing available research findings, potential applications, and mechanisms of action.
Chemical Structure and Properties
The structure of 1-IPIC can be visualized as follows:
- Molecular Formula : C12H13NO
- Structural Features :
- Indole core
- Isopropyl group at nitrogen
- Aldehyde group at the 6-position
The compound's unique substitution pattern significantly influences its chemical behavior and biological activity compared to other similar compounds.
Biological Activity Overview
Indole derivatives have been extensively studied for their pharmacological properties. While specific research on 1-IPIC is limited, its structural similarities to other biologically active indoles suggest potential activities in various domains:
- Antimicrobial Activity : Indole derivatives have shown promise in influencing bacterial virulence and antibiotic tolerance. Research indicates that compounds with indole structures can interact with proteins involved in stress responses in bacteria, potentially affecting biofilm formation and resistance mechanisms.
- CYP2A6 Inhibition : Some studies suggest that indole derivatives may inhibit CYP2A6-mediated nicotine metabolism, which could have implications for smoking cessation therapies. This inhibition could lead to increased nicotine levels in the body, thereby affecting addiction pathways.
- Anticancer Potential : The unique structure of indoles allows for interactions with various cellular targets. Indole derivatives have been explored for their anticancer properties, though specific studies on 1-IPIC are yet to be published .
The exact mechanisms of action for 1-IPIC remain largely unexplored; however, insights can be drawn from related indole compounds:
- Receptor Interactions : Indoles are known to interact with multiple receptors, influencing various biochemical pathways. For instance, they may modulate signaling pathways involved in cell proliferation and apoptosis .
- Metabolic Pathways : The compound is believed to engage with specific enzymes and cofactors that facilitate its metabolism. This interaction can affect metabolic flux and influence cellular states.
Case Studies and Research Findings
While direct studies on 1-IPIC are sparse, the following findings from related research provide context:
Synthesis Methods
The synthesis of 1-IPIC can be achieved through several methods, often utilizing optimized techniques for scalability. It serves as a precursor in organic synthesis and has potential applications in drug development due to its biological activity. Its derivatives are frequently explored for their pharmacological properties .
Properties
IUPAC Name |
1-propan-2-ylindole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-6-5-11-4-3-10(8-14)7-12(11)13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPZWGBTRCEVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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